Cas no 393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline)

4-Methoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO. This compound features a methoxy group and a trifluoromethyl group attached to an aniline core, imparting unique electronic and steric properties. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring electron-withdrawing substituents for enhanced reactivity or stability. The trifluoromethyl group contributes to increased lipophilicity, potentially improving bioavailability in drug candidates. Its well-defined structure and high purity make it suitable for precise synthetic applications, including cross-coupling reactions and heterocycle formation. Proper handling is essential due to the reactivity of the amino group.
4-Methoxy-3-(trifluoromethyl)aniline structure
393-15-7 structure
商品名:4-Methoxy-3-(trifluoromethyl)aniline
CAS番号:393-15-7
MF:C8H8F3NO
メガワット:191.1504
MDL:MFCD00043460
CID:82251
PubChem ID:600705

4-Methoxy-3-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-(trifluoromethyl)aniline
    • 4-Methoxy-3-(trifluoromethyl)aniline~3-Trifluoromethyl-p-anisidine
    • C8H8F3NO
    • 5-AMINO-2-METHOXYBENZOTRIFLUORIDE
    • 4-Methoxy-3-trifluoromethylbenzenamine
    • 4-Methoxy-3-trifluoromethylphenylamine
    • 4-Methoxy-5-trifluoromethylanilin
    • 3-Trifluoromethyl-p-anisidine
    • 3-amino-6-methoxybenzotrifluoride
    • 4-methoxy-3-trifluoromethylaniline
    • 4-Methoxy-3-trifluoromethyl-phenylamine
    • Benzenamine, 4-methoxy-3-(trifluoromethyl)-
    • CQJCPOVTPNWVBW-UHFFFAOYSA-N
    • 4-methoxy-3-(trifluoromethyl)phenylamine
    • 3-Amino-6-methoxybenzotriflyoride
    • [4-methoxy-3-(trifluoromethyl)phenyl]amine hydrochloride
    • ZERO/006057
    • ZI
    • CS-W010728
    • 393-15-7
    • 4-methoxy-3-trifluoromethyl aniline
    • Z119989824
    • FT-0619982
    • 4-Methoxy-3-trifluoromethyl- phenylamine
    • SCHEMBL130594
    • 5-Amino-2-methoxybenzotrifluoroide
    • BDBM626001
    • MFCD00043460
    • SY008193
    • AS-39286
    • 3-trifluoromethyl-4-methoxyaniline
    • AM62326
    • EN300-12397
    • AKOS000101573
    • 4-methoxy-3-(trifluoromethyl)benzenamine
    • 2,5-Difluorobenzenesulphonylchloride
    • DTXSID60344957
    • 5-Amino-2-methoxybenzotrifluoride, AldrichCPR
    • AC-10153
    • 4-Methoxy-2-(trifluoromethyl)phenylamine #
    • WBDGOYBNLKUBQP-UHFFFAOYSA-N
    • 4-Amino-2-trifluoromethylanisole
    • ALBB-025111
    • STK662116
    • MDL: MFCD00043460
    • インチ: 1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
    • InChIKey: CQJCPOVTPNWVBW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C([H])=C(C([H])=C([H])C=1OC([H])([H])[H])N([H])[H])(F)F
    • BRN: 2723972

計算された属性

  • せいみつぶんしりょう: 191.055798g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 191.055798g/mol
  • 単一同位体質量: 191.055798g/mol
  • 水素結合トポロジー分子極性表面積: 35.2Ų
  • 重原子数: 13
  • 複雑さ: 171
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 59-60 ºC
  • ふってん: 249.7±40.0 ºC (760 Torr),
  • フラッシュポイント: 104.8±27.3 ºC,
  • 屈折率: 1.476
  • ようかいど: 極微溶性(0.88 g/l)(25ºC)、
  • PSA: 35.25000
  • LogP: 2.87740
  • ようかいせい: 使用できません

4-Methoxy-3-(trifluoromethyl)aniline セキュリティ情報

4-Methoxy-3-(trifluoromethyl)aniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methoxy-3-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM343739-10g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7 95%+
10g
$87 2023-02-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98690-1g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7
1g
¥76.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98690-5g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7
5g
¥166.0 2021-09-08
abcr
AB131385-25 g
4-Methoxy-3-(trifluoromethyl)aniline, 98+%; .
393-15-7
25g
€135.50 2023-05-10
Apollo Scientific
PC0397-10g
5-Amino-2-methoxybenzotrifluoride
393-15-7 98%
10g
£24.00 2025-02-19
Alichem
A015000471-1g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7 97%
1g
$1519.80 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98690-100g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7
100g
¥1846.0 2021-09-08
Enamine
EN300-12397-0.1g
4-methoxy-3-(trifluoromethyl)aniline
393-15-7 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-12397-25.0g
4-methoxy-3-(trifluoromethyl)aniline
393-15-7 95.0%
25.0g
$87.0 2025-03-21
Chemenu
CM343739-100g
4-Methoxy-3-(trifluoromethyl)aniline
393-15-7 95%+
100g
$236 2022-03-01

4-Methoxy-3-(trifluoromethyl)aniline 関連文献

4-Methoxy-3-(trifluoromethyl)anilineに関する追加情報

Introduction to 4-Methoxy-3-(trifluoromethyl)aniline (CAS No. 393-15-7)

4-Methoxy-3-(trifluoromethyl)aniline, identified by its Chemical Abstracts Service (CAS) number 393-15-7, is a significant organic compound widely utilized in the pharmaceutical and chemical industries. This compound belongs to the aniline class of aromatic amines, characterized by the presence of a methoxy group and a trifluoromethyl substituent on a benzene ring. The unique structural features of 4-Methoxy-3-(trifluoromethyl)aniline contribute to its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.

The methoxy group (–OCH₃) attached at the 4-position of the benzene ring enhances the compound's solubility in polar solvents and influences its electronic properties, facilitating participation in nucleophilic substitution reactions. Concurrently, the trifluoromethyl group (–CF₃) at the 3-position introduces electron-withdrawing effects, which can modulate reactivity and metabolic stability. These structural attributes make 4-Methoxy-3-(trifluoromethyl)aniline a preferred building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, 4-Methoxy-3-(trifluoromethyl)aniline has garnered attention in academic and industrial research due to its role as a precursor in drug discovery. Its derivatives have been explored for their potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions. The trifluoromethyl moiety, in particular, is well-documented for its ability to improve pharmacokinetic properties such as lipophilicity and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of 4-Methoxy-3-(trifluoromethyl)aniline is its utility in synthesizing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in cancer and other diseases. Researchers have leveraged the compound's scaffold to design molecules that selectively inhibit aberrant kinase activity. For instance, modifications to the 4-Methoxy-3-(trifluoromethyl)aniline core have led to the development of candidates that show promise in preclinical studies for targeting tyrosine kinases and serine/threonine kinases.

The pharmaceutical industry has also utilized 4-Methoxy-3-(trifluoromethyl)aniline in the synthesis of antimicrobial agents. The combination of electron-donating and electron-withdrawing groups on the aromatic ring enhances interactions with biological targets, improving efficacy against resistant bacterial strains. Additionally, the compound's structural motifs have been incorporated into molecules with antiviral properties, underscoring its broad applicability.

From a synthetic chemistry perspective, 4-Methoxy-3-(trifluoromethyl)aniline serves as a versatile intermediate for functional group transformations. Its reactivity allows for further derivatization through halogenation, alkylation, or coupling reactions, enabling access to diverse chemical libraries. This adaptability has made it a staple in high-throughput screening programs aimed at identifying lead compounds for drug development.

The incorporation of computational methods into medicinal chemistry has further highlighted the importance of 4-Methoxy-3-(trifluoromethyl)aniline. Molecular modeling studies indicate that derivatives of this compound can effectively interact with biological targets due to optimized steric and electronic properties. These insights have guided synthetic strategies to enhance binding affinities and reduce off-target effects.

Environmental considerations also play a role in the utilization of 4-Methoxy-3-(trifluoromethyl)aniline. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Catalytic processes and solvent-free reactions are being explored to improve sustainability while maintaining high yields and purity standards.

In conclusion, 4-Methoxy-3-(trifluoromethyl)aniline (CAS No. 393-15-7) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it indispensable for drug discovery efforts targeting various diseases. As research continues to evolve, the role of this compound is expected to expand further, driving innovation across multiple scientific disciplines.

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